Tazarotenic Acid Sulfoxide

Description

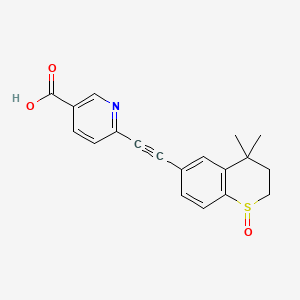

Structure

3D Structure

Properties

IUPAC Name |

6-[2-(4,4-dimethyl-1-oxo-2,3-dihydrothiochromen-6-yl)ethynyl]pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO3S/c1-19(2)9-10-24(23)17-8-4-13(11-16(17)19)3-6-15-7-5-14(12-20-15)18(21)22/h4-5,7-8,11-12H,9-10H2,1-2H3,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMCJVZRFBIOWHW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCS(=O)C2=C1C=C(C=C2)C#CC3=NC=C(C=C3)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50735931 |

Source

|

| Record name | 6-[(4,4-Dimethyl-1-oxo-1,2,3,4-tetrahydro-1-benzothiopyran-6-yl)ethynyl]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50735931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

603952-64-3 |

Source

|

| Record name | Tazarotenic acid sulfoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0603952643 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-[(4,4-Dimethyl-1-oxo-1,2,3,4-tetrahydro-1-benzothiopyran-6-yl)ethynyl]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50735931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TAZAROTENIC ACID SULFOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W749S0254J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tazarotenic Acid Sulfoxide: A Guide to Synthesis, Characterization, and Analysis

An In-depth Technical Guide for Drug Development Professionals

Abstract

Tazarotenic acid is the primary active metabolite of the third-generation topical retinoid, tazarotene, a drug widely used in the management of psoriasis and acne.[1][2] The metabolic pathway of tazarotenic acid involves further oxidation to key metabolites, including tazarotenic acid sulfoxide.[3][4] An understanding of the synthesis and properties of this sulfoxide metabolite is crucial for comprehensive pharmacokinetic studies, impurity profiling, and the development of robust analytical methods for regulatory submissions. This guide provides a detailed framework for the chemical synthesis of this compound from its parent acid, outlines a suite of analytical techniques for its structural confirmation and purity assessment, and offers field-proven insights into the causality behind the selected methodologies.

Introduction: The Metabolic Context

Tazarotene is a prodrug that, upon topical application, undergoes rapid hydrolysis by cutaneous esterases to form its biologically active metabolite, tazarotenic acid.[1][3] This active form selectively binds to retinoic acid receptors (RARs), primarily RAR-β and RAR-γ, modulating gene expression to control cell proliferation, differentiation, and inflammation.[5][6]

The clearance of tazarotenic acid from the system involves further metabolism. One of the principal pathways is the oxidation of the sulfur atom within the thiochromane ring, a reaction catalyzed predominantly by cytochrome P450 enzymes (specifically CYP26A1, CYP26B1, and CYP2C8) and Flavin-containing Monooxygenases (FMOs).[4] This process yields this compound and, subsequently, the corresponding sulfone.[4] The availability of a pure analytical standard of this compound is therefore a prerequisite for:

-

Pharmacokinetic (PK) and Drug Metabolism (DMPK) Studies: To accurately quantify the metabolite in biological matrices and understand the metabolic fate of tazarotene.

-

Impurity Profiling: To identify and quantify it as a potential impurity or degradation product in the drug substance or product.[7][8]

-

Reference Standard Development: To serve as a calibrated standard for the validation of analytical methods used in quality control.[9][10]

This document details the practical synthesis and rigorous characterization of this pivotal metabolite.

Synthesis of this compound

Guiding Principle: Selective Oxidation

The core of the synthesis is the selective oxidation of the sulfide moiety in tazarotenic acid to a sulfoxide. The primary challenge is to prevent over-oxidation to the corresponding sulfone. This necessitates the use of a controlled, mild oxidizing agent and careful monitoring of reaction conditions.

Causality Behind Experimental Choice: Hydrogen peroxide (H₂O₂) in an acidic medium like acetic acid is an ideal choice for this transformation. It is a clean, effective, and readily available oxidant. The acidic environment can facilitate the reaction, while maintaining a low temperature helps to control the reaction rate and enhance selectivity, minimizing the formation of the sulfone byproduct.

Experimental Protocol: Sulfide to Sulfoxide Conversion

Disclaimer: This protocol should be performed by trained chemists in a properly equipped laboratory with appropriate personal protective equipment (PPE).

Materials & Reagents:

-

Tazarotenic Acid (Starting Material) [CAS: 118292-41-4][11]

-

Glacial Acetic Acid (Solvent)

-

Hydrogen Peroxide (30% w/w solution, Oxidant)

-

Deionized Water

-

Sodium Bicarbonate (Saturated Solution)

-

Ethyl Acetate (Extraction Solvent)

-

Anhydrous Magnesium Sulfate (Drying Agent)

-

Silica Gel (for chromatography)

-

Hexane and Ethyl Acetate (Chromatography mobile phase)

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath (0-5 °C), dissolve 1.0 g of tazarotenic acid in 20 mL of glacial acetic acid. Stir until a clear solution is obtained.

-

Oxidant Addition: While maintaining the temperature below 10 °C, add 0.35 mL (approximately 1.1 equivalents) of 30% hydrogen peroxide dropwise over 15 minutes.

-

Reaction Monitoring: Monitor the reaction progress every 30 minutes using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The goal is the complete consumption of the starting material with minimal formation of the higher Rf (less polar) sulfone byproduct. The reaction is typically complete within 2-4 hours.

-

Quenching: Once the reaction is complete, carefully pour the reaction mixture into 100 mL of ice-cold deionized water. A white precipitate of the crude product should form.

-

Neutralization and Extraction: Slowly add a saturated solution of sodium bicarbonate to neutralize the acetic acid until the pH of the aqueous phase is ~7. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

-

Purification: Purify the crude product using silica gel column chromatography. Elute with a gradient of ethyl acetate in hexane to separate the desired sulfoxide from any unreacted starting material and the sulfone byproduct.

-

Isolation: Combine the pure fractions (identified by TLC/HPLC) and evaporate the solvent to yield this compound as a white to off-white solid. Dry under vacuum.

Synthesis and Purification Workflow

Physicochemical and Spectroscopic Characterization

Rigorous characterization is a self-validating system that confirms the successful synthesis of the target molecule and establishes its purity. The following methods provide orthogonal data to build a complete analytical profile.

Data Presentation: Key Analytical Parameters

| Parameter | Expected Result | Rationale |

| Molecular Formula | C₁₉H₁₇NO₃S | Addition of one oxygen atom to Tazarotenic Acid (C₁₉H₁₇NO₂S).[12] |

| Molecular Weight | 339.41 g/mol | Calculated based on the molecular formula. |

| Appearance | White to Off-White Solid | Typical for purified organic compounds of this class. |

| HPLC Purity | ≥98% | To confirm the efficacy of purification and suitability as a reference standard. |

| Mass Spec. (ESI+) | m/z ≈ 340.1 [M+H]⁺ | Confirms the molecular weight of the parent ion. |

| ¹H NMR | Diastereotopic protons adjacent to sulfoxide | The chiral center at the sulfur atom causes adjacent CH₂ protons to be magnetically non-equivalent. |

| IR Spectroscopy | Strong absorption band at ~1030-1060 cm⁻¹ | Characteristic stretching frequency for the S=O bond in a sulfoxide. |

Analytical Protocols

Protocol 1: Purity Determination by RP-HPLC

-

Rationale: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for assessing the purity of pharmaceutical compounds and separating the target compound from closely related impurities like the starting material and the sulfone.[13][14]

-

System: HPLC with UV Detector

-

Column: C18, 4.6 x 150 mm, 5 µm particle size

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 325 nm[14]

-

Sample Prep: Dissolve ~1 mg of sample in 10 mL of Acetonitrile/Water (1:1).

-

Expected Outcome: A single major peak corresponding to this compound. The starting material (tazarotenic acid) will be more polar and elute earlier, while the sulfone byproduct will be less polar and elute later. Purity is calculated based on the area percentage of the main peak.

Protocol 2: Identity Confirmation by LC-MS

-

Rationale: Liquid Chromatography-Mass Spectrometry (LC-MS) provides unequivocal confirmation of the molecular weight of the synthesized compound.[15]

-

System: Couple the HPLC system from Protocol 1 to a Mass Spectrometer.

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

Mass Range: Scan from m/z 100 to 500.

-

Expected Outcome: The mass spectrum corresponding to the main HPLC peak should show a prominent ion at m/z ≈ 340.1, which corresponds to the protonated molecule [M+H]⁺ of this compound.

Protocol 3: Structural Elucidation by NMR Spectroscopy

-

Rationale: Nuclear Magnetic Resonance (NMR) provides definitive structural information by mapping the carbon-hydrogen framework of the molecule. It is essential for confirming that the oxidation occurred at the desired sulfur atom.[7]

-

Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Chloroform (CDCl₃).

-

Experiments: ¹H NMR, ¹³C NMR, and 2D-NMR (COSY, HSQC) as needed.

-

Expected Outcome:

-

¹H NMR: Compared to tazarotenic acid, the protons on the CH₂ group adjacent to the sulfur (in the thiochromane ring) will show a significant downfield shift and likely appear as a complex multiplet (diastereotopic protons) due to the new chiral center at the sulfur.

-

¹³C NMR: The carbons flanking the new sulfoxide group will also exhibit a downfield shift.

-

Characterization Workflow Diagram

References

-

Tang-Liu, D. D., & Chan, K. W. (1999). Clinical pharmacokinetics and drug metabolism of tazarotene: a novel topical treatment for acne and psoriasis. Clinical Pharmacokinetics, 37(4), 273–287. [Link]

-

Nelson, W. L., & Isoherranen, N. (2013). Identification of Tazarotenic Acid as the First Xenobiotic Substrate of Human Retinoic Acid Hydroxylase CYP26A1 and CYP26B1. Drug Metabolism and Disposition, 41(2), 413–421. [Link]

-

Al-Abral, M. A., & Al-Sha'er, M. A. (2021). Review on Characteristics and Analytical Methods of Tazarotene: An Update. Current Pharmaceutical Analysis, 17(7), 869-877. [Link]

-

Wikipedia. (n.d.). Tazarotene. Retrieved from [Link]

-

Li, H., Wang, Z., & Liu, Y. (2019). Development of a simple method for simultaneous determination of tazarotene and betamethasone dipropionate and their metabolites using LC-MS method and its application to dermatopharmacokinetic study. Biomedical Chromatography, 33(8), e4557. [Link]

-

Serafin, K., et al. (2020). Photostability Testing of a Third-Generation Retinoid—Tazarotene in the Presence of UV Absorbers. Molecules, 25(18), 4323. [Link]

-

ResearchGate. (n.d.). Review on Characteristics and Analytical Methods of Tazarotene: An Update. Retrieved from [Link]

-

Patel, D. B., et al. (2019). Development Of RP-HPLC Procedure And Forced Stability Studies For Lotion Formulations Of Tazarotene And Halobetasol. International Journal of Scientific & Technology Research, 8(11). [Link]

-

PubChem. (n.d.). Tazarotene. Retrieved from [Link]

-

ResearchGate. (n.d.). Stability-indicating spectrophotometric methods for determination of tazarotene in the presence of its alkaline degradation product by derivative spectrophotometric techniques. Retrieved from [Link]

-

ResearchGate. (n.d.). Stability Indicating RP-HPLC Method Development and Validation for Determination of Process Related Impurities and Degradation Products of Tazarotene in Tazarotene Topical Formulation. Retrieved from [Link]

-

AJPER. (2018). Spectrophotometric and Validated Rp – Hplc Method for the Estimation of Retinod Drug Tazarotene in Gel Formulation. American Journal of Pharmatech Research, 8(4). [Link]

-

PubChem. (n.d.). Tazarotenic acid. Retrieved from [Link]

-

Singh, D. K., et al. (2020). Insights into the degradation chemistry of tazarotene, a third generation acetylenic retinoid: LC-HRMS (Orbitrap), LC-MSn and NMR characterization of its degradation products, and prediction of their physicochemical and ADMET properties. Journal of Pharmaceutical and Biomedical Analysis, 186, 113316. [Link]

-

ResearchGate. (n.d.). Impurities of tazarotene: Isolation and structural characterisation. Retrieved from [Link]

-

ResearchGate. (n.d.). Tazarotene's mechanism of action. Retrieved from [Link]

-

Duvic, M., & Nagpal, S. (1997). Tazarotene--first of a new generation of receptor-selective retinoids. British Journal of Dermatology, 137 Suppl 52, 18–23. [Link]

-

SynZeal. (n.d.). Tazarotene Sulfoxide. Retrieved from [Link]

-

Menter, A. (2000). Pharmacokinetics and safety of tazarotene. Journal of the American Academy of Dermatology, 43(2 Pt 3), S31-5. [Link]

-

Dragicevic, N., & Maibach, H. (2023). Transdermal Drug Delivery of Tazarotene: Determining Tazarotene's Potential in Local Transdermal Therapy. Pharmaceutics, 15(12), 2703. [Link]

-

UCL Discovery. (2023). Rational Formulation Design of Topical Tazarotene a Third-Generation Retinoid. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. Tazarotene | C21H21NO2S | CID 5381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Tazarotene--first of a new generation of receptor-selective retinoids [pubmed.ncbi.nlm.nih.gov]

- 3. Clinical pharmacokinetics and drug metabolism of tazarotene: a novel topical treatment for acne and psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of Tazarotenic Acid as the First Xenobiotic Substrate of Human Retinoic Acid Hydroxylase CYP26A1 and CYP26B1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tazarotene - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Insights into the degradation chemistry of tazarotene, a third generation acetylenic retinoid: LC-HRMS (Orbitrap), LC-MSn and NMR characterization of its degradation products, and prediction of their physicochemical and ADMET properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Review on Characteristics and Analytical Methods of Tazarotene: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. biosynth.com [biosynth.com]

- 12. Tazarotenic acid | C19H17NO2S | CID 147525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. ijstr.org [ijstr.org]

- 14. researchgate.net [researchgate.net]

- 15. Development of a simple method for simultaneous determination of tazarotene and betamethasone dipropionate and their metabolites using LC-MS method and its application to dermatopharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

Tazarotenic Acid Sulfoxide: A Comprehensive Technical Guide on its Role as a Key Metabolite

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Tazarotenic Acid in Retinoid Therapeutics

Tazarotene, a third-generation acetylenic retinoid, is a cornerstone in the topical treatment of various dermatological conditions, including psoriasis, acne vulgaris, and photoaging.[1][2][3] As a prodrug, tazarotene's therapeutic efficacy is not attributed to the compound itself but to its primary active metabolite, tazarotenic acid.[1][3][4] This conversion is a rapid process mediated by esterases present in the skin and blood, leading to the formation of the pharmacologically active molecule that selectively binds to retinoic acid receptors (RARs), with a particular affinity for RAR-β and RAR-γ.[1][2][5][6] The interaction of tazarotenic acid with these nuclear receptors modulates gene expression, thereby influencing cellular differentiation, proliferation, and inflammation—key factors in the pathogenesis of the aforementioned skin disorders.[2][6]

Understanding the metabolic fate of tazarotenic acid is paramount for a comprehensive grasp of its pharmacokinetic profile, potential for systemic exposure, and overall safety. A crucial step in its metabolism is the oxidation to tazarotenic acid sulfoxide, a major, yet inactive, metabolite.[7][8] This guide provides an in-depth exploration of this compound, from its formation and the enzymes involved to its analytical quantification and implications for drug development.

The Metabolic Journey: From Active Tazarotenic Acid to its Inactive Sulfoxide

The systemic clearance of tazarotenic acid is primarily driven by its oxidation to this compound.[7][8] This biotransformation, along with the formation of other polar metabolites, ensures the rapid elimination of the compound from the body, primarily through urinary and fecal pathways, with a terminal half-life of approximately 18 hours.[9] The conversion to the sulfoxide metabolite is a critical detoxification step, rendering the active retinoid inactive.[7][8]

Enzymatic Machinery Behind Sulfoxidation

The formation of this compound is a complex process involving multiple enzyme systems, primarily located in the liver. In vitro studies utilizing human liver microsomes have been instrumental in identifying the key enzymatic players.

The primary enzymes responsible for the sulfoxidation of tazarotenic acid are:

-

Cytochrome P450 2C8 (CYP2C8): This enzyme plays a significant role in the metabolism of numerous xenobiotics and has been identified as a key contributor to the formation of this compound.[4][7][8][10]

-

Flavin-Containing Monooxygenases (FMOs): Specifically, FMO1 and FMO3 have been shown to mediate the conversion of tazarotenic acid to its sulfoxide metabolite.[7][8]

-

Cytochrome P450 26A1 (CYP26A1) and 26B1 (CYP26B1): More recent research has highlighted these retinoic acid hydroxylases as having the highest rates of this compound formation.[4] This finding is particularly noteworthy as these enzymes are the primary catalysts for the metabolism of endogenous retinoic acid.

Further metabolism can occur, with both CYP26A1 and CYP26B1 capable of catalyzing the subsequent conversion of this compound to tazarotenic acid sulfone.[4]

Sources

- 1. Tazarotene - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Tazarotene? [synapse.patsnap.com]

- 3. Tazarotene | C21H21NO2S | CID 5381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Identification of Tazarotenic Acid as the First Xenobiotic Substrate of Human Retinoic Acid Hydroxylase CYP26A1 and CYP26B1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolic deesterification of tazarotene in human blood and rat and human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Exploring tazarotene’s role in dermatology - Cosmoderma [cosmoderma.org]

- 7. Cytochrome P450 2C8 and flavin-containing monooxygenases are involved in the metabolism of tazarotenic acid in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. courses.washington.edu [courses.washington.edu]

- 9. Clinical pharmacokinetics and drug metabolism of tazarotene: a novel topical treatment for acne and psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cytochrome P450 2C8 pharmacogenetics: a review of clinical studies - PMC [pmc.ncbi.nlm.nih.gov]

The Central Role of CYP26A1 and CYP26B1 in the Metabolic Sulfoxidation of Tazarotenic Acid

An In-Depth Technical Guide

Executive Summary

Tazarotene, a third-generation topical retinoid, is a cornerstone in the management of psoriasis and acne. As a prodrug, its therapeutic efficacy is mediated by its active metabolite, tazarotenic acid. The clearance and metabolic fate of tazarotenic acid are critical determinants of its systemic exposure and safety profile. While multiple enzymes were initially implicated, recent definitive research has identified cytochrome P450 enzymes CYP26A1 and CYP26B1 as the primary catalysts in the oxidative metabolism of tazarotenic acid. This guide provides a detailed examination of the biochemical roles of CYP26A1 and CYP26B1, enzymes traditionally known for regulating endogenous retinoic acid homeostasis, in the formation of tazarotenic acid sulfoxide. We will dissect the metabolic pathway, present key enzymatic kinetic data, and provide a comprehensive, field-proven protocol for investigating this biotransformation in vitro. This document is intended for researchers, scientists, and drug development professionals seeking a deeper mechanistic understanding of tazarotene metabolism.

Introduction: Tazarotene and the Significance of its Metabolism

Tazarotene is a receptor-selective acetylenic retinoid prodrug.[1] Upon topical application, it is rapidly hydrolyzed by cutaneous esterases to its active form, tazarotenic acid.[2][3] Tazarotenic acid exerts its therapeutic effects by binding with high affinity to retinoic acid receptors (RARs), specifically showing selectivity for RAR-β and RAR-γ.[4][5] This interaction modulates the transcription of target genes, leading to the normalization of abnormal keratinocyte differentiation and proliferation, and a reduction in inflammatory markers associated with psoriasis and acne.[4][6]

While topical administration delivers the drug directly to the target tissue, systemic absorption, though low, does occur.[2] The subsequent metabolism and rapid elimination of tazarotenic acid are crucial for minimizing systemic exposure and potential adverse effects.[7] The primary metabolic pathway for tazarotenic acid is oxidation, leading to the formation of its major metabolite, this compound.[2][8] Understanding the specific enzymes governing this conversion is paramount for predicting drug-drug interactions, assessing metabolic safety, and informing the development of future retinoid-based therapies.

The CYP26 Enzyme Family: Gatekeepers of Retinoic Acid Homeostasis

The Cytochrome P450 family 26 (CYP26) consists of three isoforms—CYP26A1, CYP26B1, and CYP26C1—that are critically responsible for the metabolism and clearance of all-trans-retinoic acid (atRA), the active metabolite of vitamin A.[9][10] These enzymes are essential for tightly regulating cellular concentrations of atRA, which is a potent signaling molecule controlling gene expression related to cell differentiation, proliferation, and embryonic development.[11]

-

CYP26A1 is the predominant isoform expressed in the adult liver and is considered the main enzyme for clearing systemic atRA.[10][12]

-

CYP26B1 is expressed more ubiquitously in extrahepatic tissues and plays a crucial role in localized atRA clearance during development and in adult tissues.[10][12]

Historically, the CYP26 family was thought to be dedicated exclusively to endogenous retinoid metabolism. However, the structural similarity between tazarotenic acid and atRA led to investigations into its potential as a xenobiotic substrate for these enzymes.

The Definitive Role of CYP26A1 and CYP26B1 in Tazarotenic Acid Sulfoxidation

Groundbreaking research has unequivocally identified tazarotenic acid as the first known xenobiotic substrate of CYP26A1 and CYP26B1.[8] In vitro studies using a panel of recombinant human drug-metabolizing enzymes demonstrated that CYP26A1 and CYP26B1 catalyze the formation of this compound at the highest rates, significantly exceeding those of other enzymes like CYP2C8 and CYP3A4, which were previously implicated.[8]

The metabolic conversion is an NADPH-dependent oxidative reaction targeting the benzothiopyranyl moiety of the tazarotenic acid molecule.[8] Furthermore, both CYP26A1 and CYP26B1 can sequentially metabolize the newly formed this compound into tazarotenic acid sulfone.[8]

The following diagram illustrates the sequential metabolism of tazarotene, highlighting the pivotal role of CYP26A1 and CYP26B1.

Caption: Metabolic activation of Tazarotene and subsequent oxidation by CYP26 enzymes.

Quantitative Analysis: Enzyme Kinetics

The efficiency of this compound formation by CYP26A1 and CYP26B1 has been characterized by determining their enzyme kinetic parameters. These values provide a quantitative basis for comparing the metabolic activity of the two isoforms.

| Enzyme | Metabolite | Km (μM) | kcat (min-1) | Intrinsic Clearance (kcat/Km) (μL/min/pmol) |

| CYP26A1 | This compound | 0.4 ± 0.1 | 1.1 ± 0.1 | 2.8 ± 0.7 |

| CYP26B1 | This compound | 1.2 ± 0.3 | 2.0 ± 0.2 | 1.7 ± 0.5 |

| Data synthesized from Foti et al., 2016.[8] |

Interpretation of Data: These data reveal that while CYP26B1 has a higher turnover rate (kcat), CYP26A1 exhibits a higher affinity for tazarotenic acid (lower Km). Consequently, the overall intrinsic clearance, which represents the catalytic efficiency of the enzyme at low substrate concentrations, is slightly higher for CYP26A1.[8] This confirms that both enzymes are highly efficient catalysts for this reaction.

Experimental Protocol: In Vitro Metabolism Assay

This section provides a detailed methodology for determining the metabolism of tazarotenic acid by recombinant human CYP26A1 and CYP26B1.

-

Recombinant Enzymes: The use of recombinant human CYP enzymes co-expressed with P450 reductase in a stable expression system (e.g., insect cells) is critical. This approach isolates the activity of a single CYP isoform, eliminating confounding metabolic contributions from other enzymes present in more complex systems like human liver microsomes.

-

NADPH Cofactor: Cytochrome P450-mediated reactions are monooxygenase reactions that require a source of electrons, which is supplied by the cofactor NADPH via NADPH-P450 reductase. The inclusion of an NADPH-regenerating system ensures that the cofactor concentration does not become a rate-limiting factor during the incubation.

-

Self-Validating Controls: The protocol's trustworthiness is established through a series of controls. A "No NADPH" control is mandatory to confirm that metabolite formation is strictly NADPH-dependent, a hallmark of CYP activity. A "No Enzyme" control ensures that the observed conversion is not a result of non-enzymatic degradation of the substrate under the incubation conditions.

Caption: Workflow for in vitro metabolism of Tazarotenic Acid using recombinant CYPs.

-

Reagent Preparation:

-

Prepare a 100 mM potassium phosphate buffer (pH 7.4).

-

Prepare a stock solution of tazarotenic acid in a suitable organic solvent (e.g., DMSO or acetonitrile) at a concentration of 10 mM. Further dilute in the buffer to create working solutions.

-

Prepare an NADPH-regenerating system solution containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride in buffer.

-

Dilute recombinant human CYP26A1 or CYP26B1 (co-expressed with reductase) in phosphate buffer to the desired final concentration (e.g., 10-50 pmol/mL).

-

-

Incubation Setup (Final Volume: 200 µL):

-

In a microcentrifuge tube, combine the following:

-

Potassium phosphate buffer (to final volume).

-

Recombinant CYP enzyme solution.

-

Tazarotenic acid working solution (final concentration typically 0.1-10 µM).

-

-

Set up parallel control incubations:

-

Control 1 (No NADPH): Replace the NADPH-regenerating system with buffer.

-

Control 2 (No Enzyme): Replace the enzyme solution with buffer.

-

-

Pre-incubate the tubes in a shaking water bath at 37°C for 5 minutes to allow temperature equilibration.

-

-

Reaction Initiation and Incubation:

-

Initiate the enzymatic reaction by adding 20 µL of the NADPH-regenerating system solution.

-

Vortex gently and incubate at 37°C for a predetermined time (e.g., 30 minutes). The incubation time should be within the linear range of metabolite formation.

-

-

Reaction Termination and Sample Processing:

-

Terminate the reaction by adding 400 µL of ice-cold acetonitrile containing a suitable internal standard (for LC-MS/MS analysis).

-

Vortex the samples vigorously for 1 minute to precipitate the protein.

-

Centrifuge at >12,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.

-

-

Analysis:

-

Analyze the samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to identify and quantify the formation of this compound.

-

Compare the amount of metabolite formed in the complete incubation with the control incubations. Significant metabolite formation should only be observed in the presence of both the enzyme and NADPH.

-

Conclusion and Implications

The identification of CYP26A1 and CYP26B1 as the principal enzymes responsible for tazarotenic acid sulfoxidation represents a significant advancement in our understanding of retinoid metabolism. This finding expands the known substrate profile of the CYP26 family beyond endogenous retinoids to include xenobiotics. For drug development professionals, this knowledge is critical. It suggests that co-administration of tazarotene with potent inhibitors of CYP26 enzymes could potentially increase systemic levels of tazarotenic acid, a factor that must be considered during safety and drug-drug interaction assessments. Conversely, this specific metabolic pathway could be leveraged for the design of new retinoid drugs with tailored pharmacokinetic profiles. This in-depth guide provides the foundational knowledge and practical methodologies necessary for researchers to further explore this important metabolic pathway.

References

- Tang-Liu, D. D., & Chan, K. W. (1999). Clinical pharmacokinetics and drug metabolism of tazarotene: a novel topical treatment for acne and psoriasis. Clinical Pharmacokinetics, 37(4), 273–287.

- Foti, R. S., Isoherranen, N., et al. (2016). Identification of Tazarotenic Acid as the First Xenobiotic Substrate of Human Retinoic Acid Hydroxylase CYP26A1 and CYP26B1. Drug Metabolism and Disposition, 44(8), 1299-1308.

- Petkovich, M., & Belyaeva, O. V. (2022). Regulating Retinoic Acid Availability during Development and Regeneration: The Role of the CYP26 Enzymes. International Journal of Molecular Sciences, 23(19), 11886.

- Chithalen, J. V., et al. (2002). Functional properties and substrate characterization of human CYP26A1, CYP26B1, and CYP26C1 expressed by recombinant baculovirus in insect cells. Drug Metabolism and Disposition, 30(12), 1489-1497.

- Topletz, A. R., et al. (2012). Comparison of the Function and Expression of CYP26A1 and CYP26B1, the two Retinoic Acid Hydroxylases. The Journal of Biological Chemistry, 287(47), 39564–39575.

- Thatcher, J. E., & Isoherranen, N. (2009). The role of CYP26 enzymes in retinoic acid clearance. Expert Opinion on Drug Metabolism & Toxicology, 5(8), 875–886.

- Topletz, A. R., et al. (2012). Comparison of the Function and Expression of CYP26A1 and CYP26B1, the two Retinoic Acid Hydroxylases.

- Menter, A. (1997). Tazarotene--first of a new generation of receptor-selective retinoids.

- Sakamuru, S., et al. (2024). Development and validation of CYP26A1 inhibition assay for high-throughput screening. Biotechnology Journal, 19(6), e2300659.

- Patsnap Synapse. (2024). What is the mechanism of Tazarotene?

- Chen, Y. J., et al. (2025). Exploring Potential Therapeutic Applications of Tazarotene: Gene Regulation Mechanisms and Effects on Melanoma Cell Growth. International Journal of Molecular Sciences, 26(2), 1083.

- Li, Y., et al. (2018). CYP450 Enzyme-Mediated Metabolism of TCAS and Its Inhibitory and Induced Effects on Metabolized Enzymes in Vitro. Molecules, 23(11), 2993.

- Isoherranen, N., & Thatcher, J. E. (2016). Role of retinoic acid metabolizing cytochrome P450s, CYP26, in inflammation and cancer. Seminars in Immunology, 28(1), 58–67.

- Nelson, W. L., & Isoherranen, N. (2013). Therapeutic Potential of the Inhibition of the Retinoic Acid Hydroxylases CYP26A1 and CYP26B1 by Xenobiotics. Current Topics in Medicinal Chemistry, 13(12), 1424–1446.

- Chemicea. (n.d.). This compound. Chemicea.

- Sakamuru, S., et al. (2024). Development and validation of CYP26A1 inhibition assay for high-throughput screening. Wiley Online Library.

- Isoherranen, N., & Nelson, W. L. (2018). Biochemical and Physiological Importance of the CYP26 Retinoic Acid Hydroxylases. Current Drug Metabolism, 19(9), 715–728.

- Foster, R. H., & Goa, K. L. (1997). Tazarotene.

- Topletz, A. R., et al. (2015). Induction of CYP26A1 by metabolites of retinoic acid: evidence that CYP26A1 is an important enzyme in the elimination of active retinoids. Molecular Pharmacology, 87(3), 430-441.

- Ross, A. C., & Zolfaghari, R. (2011). Cytochrome P450s in the Regulation of Cellular Retinoic Acid Metabolism. Annual Review of Nutrition, 31, 65–87.

- Sakamuru, S., et al. (2024). Dataset for Sakamuru, S., Ma, D., Pierro, J. D., Baker, N. C., Kleinstreuer, N., Cali, J. J., Knudsen, T. B., & Xia, M. (2024). Development and validation of CYP26A1 inhibition assay for high-throughput screening. U.S. EPA ScienceHub.

- Klotz, N., et al. (2021). Enhancing Retinoic Acid-mediated Effects Through Inhibition of CYP26A1, CYP26B1 and HGF Signaling in Neuroblastoma Cells. Anticancer Research, 41(1), 135-146.

- Topletz, A. R., et al. (2015). Induction of CYP26A1 by Metabolites of Retinoic Acid: Evidence That CYP26A1 Is an Important Enzyme in the Elimination of Active Retinoids. Molecular Pharmacology, 87(3), 430–441.

- Sonthalia, S., & Kumar, P. (2025).

- Lowe, N. (1998). Pharmacokinetics and safety review of tazarotene.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Clinical pharmacokinetics and drug metabolism of tazarotene: a novel topical treatment for acne and psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tazarotene--first of a new generation of receptor-selective retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Tazarotene? [synapse.patsnap.com]

- 5. Exploring Potential Therapeutic Applications of Tazarotene: Gene Regulation Mechanisms and Effects on Melanoma Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Exploring tazarotene’s role in dermatology - Cosmoderma [cosmoderma.org]

- 7. Pharmacokinetics and safety review of tazarotene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification of Tazarotenic Acid as the First Xenobiotic Substrate of Human Retinoic Acid Hydroxylase CYP26A1 and CYP26B1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The role of CYP26 enzymes in retinoic acid clearance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Role of retinoic acid metabolizing cytochrome P450s, CYP26, in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cytochrome P450s in the Regulation of Cellular Retinoic Acid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Comparison of the Function and Expression of CYP26A1 and CYP26B1, the two Retinoic Acid Hydroxylases - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Binding Affinity of Tazarotene Metabolites for Retinoic Acid Receptors

Abstract

Tazarotene, a third-generation topical retinoid, is a cornerstone in the management of dermatological conditions such as plaque psoriasis and acne vulgaris.[1][2] Its therapeutic efficacy is not mediated by the compound itself, but by its metabolites, which modulate gene expression through interaction with retinoic acid receptors (RARs). This technical guide provides a detailed examination of the metabolic activation of tazarotene and the subsequent binding affinity of its key metabolites for the three RAR subtypes: RARα, RARβ, and RARγ. We will delve into the underlying signaling pathways, present quantitative binding data, and detail a robust experimental protocol for the characterization of these interactions, offering a comprehensive resource for researchers in pharmacology and drug development.

The Tazarotene Metabolic Pathway: From Prodrug to Active Ligands

Tazarotene is an acetylenic retinoid administered as a prodrug, a pharmacologically inactive compound that is converted into an active form within the body.[3][4] Upon topical application, tazarotene undergoes rapid hydrolysis by esterases present in the skin to form its primary active metabolite, tazarotenic acid .[5][6]

This initial conversion is critical, as tazarotenic acid is the principal molecule responsible for the drug's therapeutic effects through its interaction with RARs.[7] Tazarotenic acid can be further metabolized in the body, notably to tazarotenic acid sulfoxide and other polar metabolites, which are then eliminated.[3][5] While tazarotenic acid is the primary receptor-selective ligand, understanding the complete metabolic cascade is essential for a full pharmacokinetic and pharmacodynamic profile.

The metabolic conversion pathway is illustrated below:

Caption: Metabolic activation of Tazarotene.

The Retinoic Acid Receptor (RAR) Signaling Pathway

Retinoids exert their profound effects on cellular differentiation, proliferation, and inflammation by modulating gene transcription.[2] This process is mediated by nuclear receptors, primarily the Retinoic Acid Receptors (RARs), which exist as three distinct subtypes: RARα, RARβ, and RARγ.[8]

The canonical signaling pathway involves the following key steps:

-

Ligand Binding: An active retinoid ligand, such as tazarotenic acid, enters the nucleus and binds to an RAR.

-

Heterodimerization: The ligand-bound RAR forms a heterodimer with a Retinoid X Receptor (RXR).[8]

-

DNA Interaction: This RAR/RXR heterodimer binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs), located in the promoter regions of target genes.

-

Transcriptional Regulation: In the absence of a ligand, the receptor complex is often bound to corepressor proteins, silencing gene expression. Ligand binding induces a conformational change that causes the dissociation of corepressors and the recruitment of coactivator proteins.[8] This complex then initiates the transcription of downstream genes, leading to a physiological response.

The selective activation of different RAR subtypes is thought to contribute to the specific therapeutic effects and side-effect profiles of various retinoids.[6]

Caption: The Retinoic Acid Receptor (RAR) signaling pathway.

Quantitative Binding Affinity of Tazarotene Metabolites

The therapeutic utility of tazarotene is rooted in the specific binding characteristics of its active metabolite, tazarotenic acid. Extensive in vitro studies have established that tazarotenic acid binds to all three RAR subtypes but displays significant selectivity for RARβ and RARγ over RARα.[9][10] This receptor preference is believed to be a key factor in its clinical efficacy and tolerability profile.[6]

While tazarotenic acid is the primary mediator of biological activity, its subsequent metabolite, this compound, is also formed.[7] However, the available scientific literature predominantly focuses on the binding affinity of tazarotenic acid, and quantitative binding data (e.g., Kd or Ki values) for this compound are not as readily reported. The data presented here pertains to the well-characterized active metabolite, tazarotenic acid.

The affinity of a ligand for its receptor is quantified by the equilibrium dissociation constant (Kd) or the inhibition constant (Ki), with lower values indicating higher affinity.

Table 1: Relative Binding Affinity of Tazarotenic Acid for RAR Subtypes

| Retinoid Metabolite | Receptor Subtype | Relative Binding Affinity / Selectivity |

|---|---|---|

| Tazarotenic Acid | RARα | Weak / Low |

| Tazarotenic Acid | RARβ | High / Selective |

| Tazarotenic Acid | RARγ | High / Selective |

Note: This table summarizes the consensus from multiple sources.[1][2][4][6][10] Specific Kd values can vary between experimental setups. For instance, studies on various retinoids have shown Kd values for high-affinity RAR interactions to be in the low nanomolar (0.2-0.7 nM) range.[11][12]

Experimental Protocol: Competitive Radioligand Binding Assay

To quantitatively determine the binding affinity (Ki) of an unlabeled compound like this compound for specific RAR subtypes, a competitive radioligand binding assay is the gold standard.[13][14] This method measures the ability of the test compound to displace a known high-affinity radiolabeled ligand from the receptor.

Principle

This assay relies on the principle of competition.[15] A constant, low concentration of a radiolabeled ligand (e.g., [³H]-all-trans-retinoic acid) is incubated with a source of the target receptor (e.g., nuclear extracts from cells overexpressing a specific RAR subtype).[16] Increasing concentrations of the unlabeled test compound (the "competitor") are added. The more effectively the test compound binds to the receptor, the less radioligand will be bound at equilibrium. The concentration of the test compound that displaces 50% of the bound radioligand is the IC₅₀ value, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[17]

Step-by-Step Methodology

-

Receptor Preparation:

-

Culture cells (e.g., COS-7 or insect cells) engineered to express high levels of a single human RAR subtype (RARα, RARβ, or RARγ).[16]

-

Harvest the cells and prepare nuclear extracts via cell lysis and centrifugation to isolate the nuclei, which contain the target receptors.

-

Determine the protein concentration of the nuclear extract using a standard method like the Bradford or BCA assay to ensure consistent receptor amounts in each reaction.

-

-

Assay Setup (in 96-well plate format):

-

Total Binding Wells: Add nuclear extract, assay buffer, and a fixed concentration of radioligand (e.g., 3 nM [³H]-9-cis-Retinoic acid).

-

Non-Specific Binding (NSB) Wells: Add nuclear extract, assay buffer, radioligand, and a high concentration of a known unlabeled ligand (e.g., 1 µM 9-cis-retinoic acid) to saturate all specific binding sites. This measures the amount of radioligand that binds to components other than the receptor.

-

Competitor Wells: Add nuclear extract, assay buffer, radioligand, and serial dilutions of the test compound (this compound).

-

-

Incubation:

-

Incubate the plate for a sufficient period (e.g., 2-4 hours) at a controlled temperature (e.g., 4°C) to allow the binding reaction to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The receptors and any bound radioligand will be trapped on the filter, while the unbound radioligand passes through.[14]

-

Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

-

Quantification:

-

Place the filter discs into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

-

Data Analysis:

-

Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of the competitor.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[17]

-

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

Tazarotene's clinical activity is mediated by its active metabolite, tazarotenic acid, which demonstrates a clear and selective binding preference for Retinoic Acid Receptor subtypes β and γ. While tazarotenic acid is further metabolized to this compound, the primary receptor interactions driving the therapeutic effect have been attributed to the parent acid. The methodologies outlined in this guide, particularly the competitive radioligand binding assay, represent a robust and validated system for quantifying the affinity of novel compounds for these critical nuclear receptors. A thorough understanding of these molecular interactions is paramount for the rational design and development of next-generation retinoids with optimized efficacy and improved safety profiles.

References

-

Nelson, W. L., & Isoherranen, N. (2013). Identification of Tazarotenic Acid as the First Xenobiotic Substrate of Human Retinoic Acid Hydroxylase CYP26A1 and CYP26B1. Journal of Pharmacology and Experimental Therapeutics. [Link]

-

National Center for Biotechnology Information. (n.d.). Tazarotene. PubChem Compound Database. Retrieved from [Link]

-

Eurofins. (n.d.). RARalpha Human Retinoic Acid NHR Binding (Agonist Radioligand) Assay, Panlabs. Eurofins.com. [Link]

-

Shidoji, Y., & Hosoya, N. (1980). Competitive protein-binding radioassay for retinoic acid. Analytical Biochemistry, 104(2), 457-463. [Link]

-

Allenby, G., et al. (1994). Retinoic acid receptors and retinoid X receptors: interactions with endogenous retinoic acids. The Journal of biological chemistry, 269(24), 16689–16695. [Link]

-

Oncodesign Services. (n.d.). Radioligand Binding Assay | In Vitro Biology. Oncodesign-services.com. [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay. Gifford-bioscience.co.uk. [Link]

-

Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. [Link]

-

Tang-Liu, D. D., et al. (1999). Clinical pharmacokinetics and drug metabolism of tazarotene: a novel topical treatment for acne and psoriasis. Clinical Pharmacokinetics, 37(4), 273-287. [Link]

-

Bernard, B. A., et al. (1992). Selective high affinity retinoic acid receptor alpha or beta-gamma ligands. Biochemical and Biophysical Research Communications, 186(2), 977-983. [Link]

-

Leyden, J. J. (2001). Retinoic Acid Receptors and Topical Acne Therapy: Establishing the Link Between Gene Expression and Drug Efficacy. Cutis, 68(2 Suppl), 8-14. [Link]

-

Yen, A., et al. (2002). A Retinoic Acid Receptor beta/gamma-selective Prodrug (Tazarotene) Plus a Retinoid X Receptor Ligand Induces Extracellular Signal-Regulated Kinase Activation, Retinoblastoma Hypophosphorylation, G0 Arrest, and Cell Differentiation. Clinical Cancer Research, 8(7), 2311-2321. [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). tazarotene. Guide to Pharmacology. Retrieved from [Link]

-

Patsnap. (2024). What is the mechanism of Tazarotene? Patsnap Synapse. [Link]

-

Nagpal, S., et al. (1996). Retinoic acid receptor gamma mediates topical retinoid efficacy and irritation in animal models. Journal of Investigative Dermatology, 106(3), 517-522. [Link]

-

Menter, A. (1997). Tazarotene--first of a new generation of receptor-selective retinoids. International Journal of Dermatology, 36(Suppl 1), 1-2. [Link]

-

Chen, Y. C., & Wu, C. Y. (2024). Exploring Potential Therapeutic Applications of Tazarotene: Gene Regulation Mechanisms and Effects on Melanoma Cell Growth. International Journal of Molecular Sciences, 25(7), 3739. [Link]

-

Al-Mbaideen, A. A., & Tallouzi, M. (2024). Molecular Interactions of Selective Agonists and Antagonists with the Retinoic Acid Receptor γ. Molecules, 29(12), 2883. [Link]

-

Wikipedia. (n.d.). Retinoic acid receptor. Retrieved from [Link]

-

Lamour, F. P., et al. (1996). Analysis of the ligand-binding domain of human retinoic acid receptor alpha by site-directed mutagenesis. Molecular and Cellular Biology, 16(1), 223-231. [Link]

Sources

- 1. cdn.mdedge.com [cdn.mdedge.com]

- 2. What is the mechanism of Tazarotene? [synapse.patsnap.com]

- 3. Tazarotene | C21H21NO2S | CID 5381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Clinical pharmacokinetics and drug metabolism of tazarotene: a novel topical treatment for acne and psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tazarotene--first of a new generation of receptor-selective retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification of Tazarotenic Acid as the First Xenobiotic Substrate of Human Retinoic Acid Hydroxylase CYP26A1 and CYP26B1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Retinoic acid receptor - Wikipedia [en.wikipedia.org]

- 9. A retinoic acid receptor beta/gamma-selective prodrug (tazarotene) plus a retinoid X receptor ligand induces extracellular signal-regulated kinase activation, retinoblastoma hypophosphorylation, G0 arrest, and cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tazarotene | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 11. Retinoic acid receptors and retinoid X receptors: interactions with endogenous retinoic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Retinoic acid receptor gamma mediates topical retinoid efficacy and irritation in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Competitive protein-binding radioassay for retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]

- 16. Selective high affinity retinoic acid receptor alpha or beta-gamma ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to Tazarotenic Acid Sulfoxide (CAS Number: 603952-64-3)

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Introduction

Tazarotenic Acid Sulfoxide is a principal metabolite of the third-generation topical retinoid, tazarotene. As a key player in the metabolic cascade of tazarotene, a thorough understanding of this compound is paramount for researchers in dermatology, pharmacology, and drug metabolism. Tazarotene is the prodrug of tazarotenic acid, the active form that demonstrates high selectivity for retinoic acid receptors (RARs), particularly RARβ and RARγ.[1][2] This selective binding modulates gene expression, leading to its therapeutic effects in the treatment of psoriasis, acne vulgaris, and photoaging.[3][4] this compound emerges from the oxidative metabolism of tazarotenic acid, a critical step in its systemic clearance.[1][5] This guide provides a comprehensive technical overview of this compound, encompassing its synthesis, metabolic pathway, analytical characterization, and its role as a crucial reference standard in pharmaceutical research and development.

Physicochemical Properties and Availability

A foundational understanding of a molecule begins with its fundamental physicochemical properties. This compound is a well-characterized organic molecule with the properties summarized below.

| Property | Value | Source(s) |

| CAS Number | 603952-64-3 | [2][5][6][7][8][9][10] |

| Molecular Formula | C₁₉H₁₇NO₃S | [5][6][7][9] |

| Molecular Weight | 339.41 g/mol | [6][7][9] |

| Chemical Name | 6-((4,4-Dimethyl-1-oxidothiochroman-6-yl)ethynyl)nicotinic acid | [2][7] |

| Synonyms | Tazarotenic Acid Impurity C, 6-[2-(3,4-Dihydro-4,4-dimethyl-1-oxido-2H-1-benzothiopyran-6-yl)ethynyl]-3-pyridinecarboxylic Acid | [11] |

Availability: this compound is available from several specialized chemical suppliers as a reference standard.[2][6][7][9] These standards are essential for the accurate quantification of the metabolite in biological matrices and for impurity profiling of tazarotene and its formulations. Typically, it is supplied as a solid with a certificate of analysis detailing its purity and characterization data.

Synthesis and Purification

The synthesis of this compound is not commonly performed in a standard laboratory setting due to its primary role as a metabolite. However, for the purpose of generating a reference standard, a plausible synthetic route involves the controlled oxidation of Tazarotenic Acid.

Conceptual Synthetic Workflow

The synthesis of this compound commences with its precursor, Tazarotenic Acid, which is the active metabolite of the prodrug Tazarotene. The key transformation is the selective oxidation of the sulfide moiety within the thiochromane ring to a sulfoxide.

Experimental Protocol: Oxidation of Tazarotenic Acid

This protocol describes a general method for the oxidation of an aryl sulfide to a sulfoxide, adapted for the synthesis of this compound from Tazarotenic Acid.

Materials:

-

Tazarotenic Acid

-

Hydrogen Peroxide (H₂O₂) (30% solution)

-

Triflic Acid (TfOH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

Dissolution: Dissolve Tazarotenic Acid in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to 0°C in an ice bath.

-

Addition of Oxidant: While stirring, slowly add one equivalent of hydrogen peroxide (30% solution).

-

Catalyst Addition: Add a catalytic amount of triflic acid to the reaction mixture.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Quenching: Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution until the effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM. Combine the organic layers.

-

Drying and Filtration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield pure this compound.

Justification of Experimental Choices: The use of hydrogen peroxide as the oxidant is advantageous due to its clean byproducts (water). Triflic acid is a strong acid catalyst that can activate the hydrogen peroxide for a more efficient oxidation. The reaction is performed at 0°C to control the exothermicity and to minimize over-oxidation to the corresponding sulfone. Purification by column chromatography is a standard and effective method for separating the desired sulfoxide from any unreacted starting material and the sulfone byproduct.

Metabolic Pathway and Mechanism of Formation

This compound is a product of Phase I metabolism of tazarotenic acid. After topical application, the prodrug tazarotene is rapidly hydrolyzed by esterases in the skin and blood to its active form, tazarotenic acid.[1][2] Tazarotenic acid then undergoes systemic absorption and is further metabolized in the liver.

The formation of this compound is primarily catalyzed by cytochrome P450 (CYP) and flavin-containing monooxygenase (FMO) enzymes. Specifically, CYP26A1 and CYP26B1 have been identified as major contributors to the oxidation of the sulfur atom in the thiochromane ring of tazarotenic acid to form the sulfoxide. Other enzymes, such as CYP2C8, FMO1, and FMO3, also play a role in this metabolic conversion. This compound can be further oxidized to Tazarotenic Acid Sulfone.

Analytical Characterization

Accurate identification and quantification of this compound are crucial for pharmacokinetic and metabolism studies. This is typically achieved using a combination of chromatographic and spectrometric techniques.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and selective quantification of drug metabolites in complex biological matrices.

Typical LC-MS/MS Parameters:

| Parameter | Description |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Multiple Reaction Monitoring (MRM) Transition | m/z 340.3 → 280.3 |

| Collision Energy | Optimized for the specific instrument and compound |

| Column | C18 reverse-phase column |

| Mobile Phase | A gradient of acetonitrile and water with a formic acid modifier |

Experimental Protocol: Quantification in Plasma

-

Sample Preparation: Precipitate plasma proteins by adding a threefold volume of acetonitrile. Vortex and centrifuge to pellet the proteins.

-

Evaporation: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitution: Reconstitute the residue in the initial mobile phase.

-

LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system and acquire data using the specified MRM transition.

-

Quantification: Quantify the concentration of this compound by comparing the peak area to a standard curve prepared with a certified reference standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of molecules. While detailed spectral data for this compound is not widely published, its characterization as a degradation product of tazarotene has been confirmed by extensive 1D and 2D NMR studies. For researchers synthesizing or isolating this compound, acquiring ¹H and ¹³C NMR spectra is essential for structural verification. The expected spectra would show characteristic shifts for the aromatic protons of the nicotinic acid and thiochromane rings, the gem-dimethyl group, and the methylene protons of the thiochromane ring, with the sulfoxide group inducing notable shifts in the adjacent protons and carbons compared to the parent tazarotenic acid.

Role as a Reference Standard

The primary application of this compound is as a reference standard in analytical chemistry.[2][8] Its use is critical for:

-

Pharmacokinetic Studies: Accurately quantifying the formation and elimination of this metabolite in vivo to understand the metabolic profile of tazarotene.

-

Drug Metabolism Studies: Investigating the specific enzymes responsible for the metabolism of tazarotenic acid.

-

Impurity Profiling: Identifying and quantifying this compound as a potential impurity in tazarotene drug substances and finished products.

-

Method Validation: Ensuring the accuracy, precision, and specificity of analytical methods developed for the analysis of tazarotene and its metabolites.

Conclusion

This compound, with CAS number 603952-64-3, is a pivotal metabolite in the biotransformation of the topical retinoid tazarotene. Its formation through oxidative metabolism represents a key clearance pathway for the active drug, tazarotenic acid. A comprehensive understanding of its synthesis, physicochemical properties, and analytical characterization is indispensable for professionals in drug development and regulatory sciences. The availability of high-purity reference standards for this compound is essential for conducting robust pharmacokinetic and metabolism studies, ultimately ensuring the safety and efficacy of tazarotene-based therapies. This guide provides a foundational technical resource to support these critical research and development endeavors.

References

-

Tang-Liu, D. D., & R. A. S. Chandraratna. (1999). Clinical pharmacokinetics and drug metabolism of tazarotene: a novel topical treatment for acne and psoriasis. Clinical Pharmacokinetics, 37(4), 273–287. [Link]

-

Wikipedia. (n.d.). Tazarotene. In Wikipedia. Retrieved January 16, 2026, from [Link]

-

Marks, R. (1998). Pharmacokinetics and safety of tazarotene. Journal of the American Academy of Dermatology, 39(4 Pt 2), S134–S138. [Link]

-

Larsen, F. G., & Steinkjer, B. (2000). Pharmacokinetics of tazarotene and acitretin in psoriasis. Expert Opinion on Drug Metabolism & Toxicology, 12(5), 715-725. [Link]

-

Drugs.com. (n.d.). Tazarotene Cream: Package Insert / Prescribing Info. Retrieved January 16, 2026, from [Link]

-

U.S. Food and Drug Administration. (2000). Tazorac Clinical Pharmacology Biopharmaceutics Review. [Link]

-

Foti, R. S., Isoherranen, N., Zelter, A., Dickmann, L. J., Buttrick, B. R., Diaz, P., Douguet, D., & Rettie, A. E. (2014). Identification of Tazarotenic Acid as the First Xenobiotic Substrate of Human Retinoic Acid Hydroxylase CYP26A1 and CYP26B1. Drug Metabolism and Disposition, 42(5), 844–851. [Link]

-

National Center for Biotechnology Information. (n.d.). Tazarotene. In PubChem. Retrieved January 16, 2026, from [Link]

-

Clinivex. (n.d.). This compound. Retrieved January 16, 2026, from [Link]

-

Patsnap. (2024, July 17). What is the mechanism of Tazarotene? Synapse. [Link]

-

SynZeal. (n.d.). Tazarotene Sulfoxide. Retrieved January 16, 2026, from [Link]

-

Axios Research. (n.d.). Tazarotene Sulfoxide - CAS - 864841-56-5. Retrieved January 16, 2026, from [Link]

-

Chromato Scientific. (n.d.). This compound. Retrieved January 16, 2026, from [Link]

-

ChemWhat. (n.d.). This compound CAS#: 603952-64-3. Retrieved January 16, 2026, from [Link]

-

ResearchGate. (n.d.). Pharmacokinetics and safety of tazarotene. Retrieved January 16, 2026, from [Link]

-

Pharmaffiliates. (n.d.). Tazarotene-impurities. Retrieved January 16, 2026, from [Link]

-

Farhana, S., & Kondapaneni, R. (2023). Transdermal Drug Delivery of Tazarotene: Determining Tazarotene's Potential in Local Transdermal Therapy. Pharmaceuticals (Basel, Switzerland), 16(1), 103. [Link]

-

ResearchGate. (n.d.). Impurities of tazarotene: Isolation and structural characterisation. Retrieved January 16, 2026, from [Link]

-

Singh, D. K., Sahu, A., Balhara, A., Giri, S., & Singh, S. (2020). Insights into the degradation chemistry of tazarotene, a third generation acetylenic retinoid: LC-HRMS (Orbitrap), LC-MSn and NMR characterization of its degradation products, and prediction of their physicochemical and ADMET properties. Journal of Pharmaceutical and Biomedical Analysis, 186, 113316. [Link]

-

Global Substance Registration System. (n.d.). This compound. Retrieved January 16, 2026, from [Link]

-

ResearchGate. (n.d.). Tazarotene's mechanism of action. After entering the cell, tazarotene... Retrieved January 16, 2026, from [Link]

- Google Patents. (n.d.). A process for the preparation of tazarotene.

-

National Center for Biotechnology Information. (n.d.). This compound. In PubChem. Retrieved January 16, 2026, from [Link]

-

Li, M., & He, C. (2025). Exploring Potential Therapeutic Applications of Tazarotene: Gene Regulation Mechanisms and Effects on Melanoma Cell Growth. International Journal of Molecular Sciences, 26(7), 3804. [Link]

-

Pharmaffiliates. (n.d.). Tazarotene-impurities. Retrieved January 16, 2026, from [Link]

-

Chandraratna, R. A. (1996). Tazarotene--first of a new generation of receptor-selective retinoids. The British Journal of Dermatology, 135 Suppl 49, 18–25. [Link]

-

Lowe, N. J., & Chandraratna, R. A. (1997). Tazarotene: the first receptor-selective topical retinoid for the treatment of psoriasis. Journal of the American Academy of Dermatology, 37(2 Pt 3), S12–S17. [Link]

-

Al-Sowayan, N. S., & Al-Suwayeh, S. A. (2025). Optimization and Validation of an Ultra-Performance Liquid Chromatography with Quadrupole Detector Mass Spectrometry Quantification Method for the Simultaneous Detection of Tazarotene and Tazarotenic Acid in Porcine Skin. Molecules (Basel, Switzerland), 30(2), 333. [Link]

-

Pharmaffiliates. (n.d.). Tazarotene-impurities. Retrieved January 16, 2026, from [Link]

Sources

- 1. Insights into the degradation chemistry of tazarotene, a third generation acetylenic retinoid: LC-HRMS (Orbitrap), LC-MSn and NMR characterization of its degradation products, and prediction of their physicochemical and ADMET properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. globethesis.com [globethesis.com]

- 4. Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. Sulfoxide synthesis by oxidation [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. scs.illinois.edu [scs.illinois.edu]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Analytical Detection of Tazarotenic Acid Sulfoxide

This comprehensive technical guide provides detailed methodologies for the quantitative analysis of Tazarotenic Acid Sulfoxide, a key metabolite of the third-generation retinoid, tazarotene. This document is intended for researchers, scientists, and professionals in the field of drug development and metabolism, offering in-depth protocols and the scientific rationale behind the experimental choices.

Introduction: The Significance of this compound Monitoring

Tazarotene, a prodrug, is rapidly hydrolyzed in vivo to its active form, tazarotenic acid.[1][2] This active metabolite is responsible for the therapeutic effects observed in the treatment of psoriasis, acne, and photoaging through its selective binding to retinoic acid receptors (RARs), particularly RAR-β and RAR-γ.[3] Subsequent oxidative metabolism of tazarotenic acid leads to the formation of metabolites such as this compound and tazarotenic acid sulfone.[4] Monitoring the levels of these metabolites is crucial for comprehensive pharmacokinetic studies, understanding the drug's metabolic fate, and assessing systemic exposure.[5][6]

This guide focuses on robust and validated analytical methods for the accurate detection and quantification of this compound in various biological matrices. The primary techniques discussed are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which offer the requisite sensitivity and selectivity for bioanalytical applications.[7]

Physicochemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is fundamental to developing effective analytical methods.

| Property | Value | Source |

| Chemical Name | 6-((4,4-dimethyl-1-oxidothiochroman-6-yl)ethynyl)nicotinic acid | [8][9] |

| CAS Number | 603952-64-3 | [10] |

| Molecular Formula | C19H17NO3S | [10] |

| Molecular Weight | 339.4 g/mol | [10] |

Core Analytical Strategy: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the quantification of this compound in biological matrices, LC-MS/MS is the method of choice due to its superior sensitivity, specificity, and high-throughput capabilities.[4][5] The principles of this technique involve the chromatographic separation of the analyte from matrix components followed by its detection based on its specific mass-to-charge ratio (m/z).

Rationale for Method Selection

The complex nature of biological samples necessitates a highly selective and sensitive analytical technique.[11] LC-MS/MS provides this by coupling the resolving power of liquid chromatography with the specific detection of tandem mass spectrometry. This minimizes interferences from endogenous matrix components, ensuring accurate quantification even at low concentrations.[12]

Experimental Workflow

The overall workflow for the analysis of this compound in a biological matrix, such as plasma, is depicted below.

Detailed Protocols

LLE is a robust and widely used technique for the extraction of analytes from biological fluids.[12]

Protocol:

-

To 100 µL of plasma sample in a polypropylene tube, add 10 µL of the internal standard (IS) working solution (e.g., a structurally similar compound not present in the sample).

-

Vortex the sample for 10 seconds.

-

Add 50 µL of 5% glacial acetic acid to acidify the plasma.[5] This step is crucial to ensure that this compound, which is an acid, is in its non-ionized form, thereby enhancing its partitioning into the organic solvent.

-

Add 1 mL of the extraction solvent (e.g., a mixture of ethyl ether and cyclohexane, 4:1 v/v).[5]

-

Vortex the mixture for 5 minutes.

-

Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., a mixture of methanol and water).

-

Vortex for 1 minute and transfer the solution to an autosampler vial for LC-MS/MS analysis.

The following conditions are a starting point and may require optimization based on the specific LC system and column used.

| Parameter | Recommended Condition | Rationale |

| Column | C18 reverse-phase column (e.g., 50 x 2.0 mm, 2.5 µm) | Provides good retention and separation for moderately polar compounds like this compound.[4] |

| Mobile Phase A | 0.1% Formic Acid in Water | The addition of formic acid aids in the protonation of the analyte, which is beneficial for positive ion electrospray ionization.[5] |

| Mobile Phase B | 0.1% Formic Acid in Methanol/Acetonitrile (1:1, v/v) | Organic solvents are necessary for the elution of the analyte from the reverse-phase column.[4] |

| Flow Rate | 0.3 mL/min | A typical flow rate for a 2.0 mm ID column. |

| Injection Volume | 10 µL | A standard injection volume for LC-MS/MS analysis.[4] |

| Gradient Elution | A gradient elution is recommended to ensure the efficient separation of the analyte from matrix components and to shorten the analysis time.[4][5] A typical gradient might start with a high percentage of Mobile Phase A, which is then decreased over time as the percentage of Mobile Phase B is increased. | Provides better resolution and peak shape compared to isocratic elution. |

Detection is performed using a triple quadrupole mass spectrometer in the Multiple Reaction Monitoring (MRM) mode.

| Parameter | Recommended Setting | Rationale |

| Ionization Mode | Electrospray Ionization (ESI), Positive | This compound contains a pyridine nitrogen that can be readily protonated.[4] |

| MRM Transition | m/z 340.3 → 280.3 | The precursor ion ([M+H]+) for this compound is m/z 340.3. The product ion at m/z 280.3 is a stable and abundant fragment, providing high selectivity and sensitivity for detection.[4] |

| Internal Standard | A suitable stable isotope-labeled internal standard or a structurally similar compound should be used. | Tolbutamide (m/z 271.2 → 91.1) has been successfully used as an internal standard in related analyses.[4] |

Alternative Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

For applications where the sensitivity of LC-MS/MS is not required, or for the analysis of bulk drug substances and pharmaceutical formulations, a stability-indicating HPLC-UV method can be developed.[13][14]

Rationale for Method Selection

HPLC-UV is a cost-effective and robust technique that is widely available in analytical laboratories. It is well-suited for the quantification of analytes at higher concentrations and for assessing the purity and stability of drug substances and products.[15]

Experimental Workflow

Detailed Protocol

| Parameter | Recommended Condition | Rationale |

| Column | C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm) | A standard column for routine HPLC analysis.[13] |

| Mobile Phase | A mixture of an aqueous buffer (e.g., 10 mM KH2PO4, pH 3.0) and an organic modifier (e.g., methanol, acetonitrile). | The pH of the mobile phase is critical for controlling the ionization state of the acidic analyte and achieving good peak shape.[13] |

| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column.[13] |

| Injection Volume | 20 µL | A standard injection volume for HPLC-UV analysis. |

| Detection Wavelength | Monitor at a wavelength where the analyte has significant absorbance, for example, around 325 nm, as is common for tazarotene and its related substances.[13] Tazarotene has a λmax at 259 and 352 nm.[1] | Ensures optimal sensitivity for the analyte. |

| Column Temperature | 35°C | Maintaining a constant column temperature ensures reproducible retention times.[13] |

Method Validation

All analytical methods must be validated to ensure they are suitable for their intended purpose.[16][17] The validation should be performed in accordance with the International Council for Harmonisation (ICH) guidelines.[18][19]

Key Validation Parameters

The following parameters should be assessed during method validation:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components.[20] This is particularly important for stability-indicating methods where the analyte needs to be resolved from its degradation products.[21]

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[20]

-

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[18]

-

Accuracy: The closeness of the test results to the true value.[20]

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[20] This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

-